1H and 13C NMR chemical shifts for (3,5-Dimethylphenyl)(pyridin-2-yl)methanol
1H and 13C NMR chemical shifts for (3,5-Dimethylphenyl)(pyridin-2-yl)methanol
Comprehensive Analytical Guide: 1 H and 13 C NMR Chemical Shifts for (3,5-Dimethylphenyl)(pyridin-2-yl)methanol
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Structural Elucidation, Mechanistic Causality, and Protocol Validation
Executive Summary
Substituted α -aryl-2-pyridyl methanols are critical pharmacophores embedded within numerous active pharmaceutical ingredients (APIs), particularly first-generation histamine H1 receptor antagonists such as carbinoxamine and doxylamine[1]. The compound (3,5-Dimethylphenyl)(pyridin-2-yl)methanol serves as a highly relevant structural analog for drug development and methodological validation. Accurate structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for confirming the fidelity of synthetic methodologies, such as the direct and controlled oxidation of C(sp 3 )–H bonds.
This whitepaper provides an authoritative breakdown of the 1 H and 13 C NMR chemical shifts for this compound, explaining the electronic causality behind each signal, alongside a self-validating experimental protocol for its synthesis and spectral acquisition.
Mechanistic Context of Synthesis
To accurately interpret the purity profile and potential byproducts observed in NMR spectra, one must first understand the synthetic causality. The controlled oxidation of (3,5-dimethylphenyl)(pyridin-2-yl)methane avoids overoxidation to the corresponding ketone through a finely tuned, metal-free halogen(I) catalytic system ()[2].
The reaction utilizes an iodine/silyl chloride system with hydroiodic acid (HI) as an additive, leveraging dimethyl sulfoxide (DMSO) as both the solvent and the primary oxygen source[2]. The mechanism proceeds via a halogen-bonded adduct that undergoes tautomerization and subsequent nucleophilic attack by DMSO, forming an alkoxy sulfonium iodide intermediate before collapsing into the final carbinol product[1].
Fig 1: Mechanistic pathway for iodine-catalyzed controlled oxidation to heterobenzylic methanols.
NMR Chemical Shift Analysis & Causality
The structural validation of (3,5-Dimethylphenyl)(pyridin-2-yl)methanol relies on the precise assignment of its 1 H and 13 C NMR spectra[3]. The chemical shifts are dictated by the electronic environments created by the electronegative nitrogen of the pyridine ring, the electron-donating methyl groups on the phenyl ring, and the deshielding effect of the carbinol hydroxyl group.
H NMR Causality
The most downfield signal at δ 8.56 ppm belongs to the pyridine H6 proton. This extreme deshielding is caused by the strong inductive electron withdrawal and magnetic anisotropy of the adjacent sp 2 -hybridized nitrogen atom. Conversely, the protons on the 3,5-dimethylphenyl ring ( δ 6.99 and 6.91 ppm) are relatively shielded compared to standard benzene ( δ 7.26 ppm) due to the +I (inductive) and hyperconjugative electron-donating effects of the two meta-methyl groups. The carbinol methine proton (CH-OH) appears as a sharp singlet at δ 5.69 ppm, a position characteristic of a proton situated between two aromatic systems and an electronegative oxygen atom.
C NMR Causality
The 13 C spectrum displays 11 distinct carbon environments, confirming the symmetry of the 3,5-dimethylphenyl ring (where C2/C6 and C3/C5 are chemically equivalent). The most deshielded carbon is the pyridine C2 ( δ 161.2 ppm), driven by its attachment to the carbinol center and its position within the electron-deficient heteroaromatic ring. The carbinol carbon itself resonates at δ 75.1 ppm, a hallmark shift for secondary benzylic alcohols.
Quantitative Data Presentation
Table 1: 1 H NMR Data (400 MHz, CDCl 3 ) [3]
| Chemical Shift ( δ , ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment & Electronic Causality |
| 8.56 | Doublet (d) | 4.8 | 1H | Pyridine H6: Strongly deshielded by the adjacent electronegative sp 2 nitrogen. |
| 7.62 | Triple doublet (td) | 1.2, 7.6 | 1H | Pyridine H4: Deshielded by resonance effects of the pyridine ring. |
| 7.16–7.22 | Multiplet (m) | - | 2H | Pyridine H3, H5: Standard aromatic region, slightly shielded relative to H4/H6. |
| 6.99 | Singlet (s) | - | 2H | Phenyl H2, H6: Shielded by the +I and hyperconjugative effects of the meta-methyl groups. |
| 6.91 | Singlet (s) | - | 1H | Phenyl H4: Shielded by the electron-donating methyl groups. |
| 5.69 | Singlet (s) | - | 1H | Carbinol CH: Deshielded by the hydroxyl oxygen and dual aromatic ring anisotropy. |
| 5.24 | Singlet (s) | - | 1H | Hydroxyl OH: Broadness minimized, highly concentration/hydrogen-bond dependent. |
| 2.29 | Singlet (s) | - | 6H | Phenyl 3,5-CH 3 : Typical benzylic methyl shift. |
Table 2: 13 C{ 1 H} NMR Data (100 MHz, CDCl 3 ) [3]
| Chemical Shift ( δ , ppm) | Assignment | Causality / Electronic Environment |
| 161.2 | Pyridine C2 | Ipso carbon attached to the carbinol; highly deshielded by the heteroatom ring. |
| 147.9 | Pyridine C6 | Alpha to the pyridine nitrogen; strong inductive electron withdrawal. |
| 143.2 | Phenyl C1 | Ipso carbon attached to the carbinol. |
| 138.2 | Phenyl C3, C5 | Ipso carbons attached to the methyl groups. |
| 136.9 | Pyridine C4 | Para to the nitrogen; deshielded by resonance. |
| 129.6 | Phenyl C4 | Para to the carbinol group. |
| 124.9 | Phenyl C2, C6 | Ortho to the carbinol; equivalent carbons due to symmetry. |
| 122.5 | Pyridine C5 | Meta to the nitrogen. |
| 121.5 | Pyridine C3 | Ortho to the carbinol attachment point. |
| 75.1 | Carbinol CH-OH | Secondary benzylic alcohol carbon; deshielded by oxygen. |
| 21.4 | Phenyl 3,5-CH 3 | Benzylic methyl carbons. |
Self-Validating Experimental Protocols
To ensure reproducibility and analytical rigor, the following protocols detail the synthesis, isolation, and NMR acquisition parameters for (3,5-Dimethylphenyl)(pyridin-2-yl)methanol, adapted from the optimized conditions established by Guha et al. ()[4].
Phase 1: Synthesis & Isolation Workflow
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Reaction Assembly: In an oven-dried reaction tube equipped with a magnetic stir bar, charge (3,5-dimethylphenyl)(pyridin-2-yl)methane (1.0 mmol) and elemental iodine (10 mol %)[4].
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Catalyst & Solvent Addition: Add triphenylsilyl chloride (Ph 3 SiCl, 0.6 equiv), hydroiodic acid (HI, 57 wt % in H 2 O, 0.2 mmol), and dimethyl sulfoxide (DMSO, 2.0 mL)[4]. Causality: DMSO acts as both the solvent and the terminal oxidant, while the silyl chloride enhances the oxophilic Lewis acidity of the system via halogen bonding[4].
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Thermal Activation: Stir the mixture at room temperature for 5 minutes to ensure homogenization, then submerge the tube in a pre-heated oil bath at 100 °C[4].
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Reaction Monitoring (Self-Validation Step): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (3:1) solvent system. The target product will appear at an R f of approximately 0.17[3].
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Quenching & Workup: Upon completion, dilute the mixture with ethyl acetate (15 mL). Wash the organic layer sequentially with dilute aqueous NaHCO 3 (3 × 10 mL) to neutralize acidic byproducts, followed by saturated aqueous Na 2 S 2 O 3 (1 × 10 mL) to chemically reduce any residual iodine[4].
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Purification: Dry the organic layer over anhydrous Na 2 SO 4 , concentrate under reduced pressure, and purify via silica gel flash chromatography to isolate the light yellow solid product (Expected Yield: ~70%, mp 84–86 °C)[3].
Phase 2: NMR Sample Preparation & Acquisition
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Sample Preparation: Dissolve 10–15 mg of the highly purified (3,5-Dimethylphenyl)(pyridin-2-yl)methanol in 0.6 mL of deuterated chloroform (CDCl 3 , 99.8% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference[3].
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Instrument Tuning: Transfer the homogeneous solution to a standard 5 mm precision NMR tube. Insert into a 400 MHz NMR spectrometer (e.g., Bruker Avance)[3].
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1 H NMR Acquisition: Acquire the proton spectrum at 400 MHz. Set the spectral width to 12 ppm, using a relaxation delay (D1) of 1.5 seconds and 16 scans. Calibrate the chemical shift to the internal TMS signal at δ 0.00 ppm or the residual CHCl 3 peak at δ 7.26 ppm[3].
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13 C{ 1 H} NMR Acquisition: Acquire the carbon spectrum at 100 MHz with standard proton decoupling. Use a relaxation delay of 2.0 seconds and a minimum of 512 scans to ensure an adequate signal-to-noise ratio for the quaternary carbons (C1, C2, C3/C5 of phenyl). Calibrate to the central peak of the CDCl 3 triplet at δ 77.16 ppm[3].
Conclusion
The structural confirmation of (3,5-Dimethylphenyl)(pyridin-2-yl)methanol via NMR spectroscopy requires a deep understanding of the electronic interplay between its constituent heteroaromatic and substituted phenyl rings. By mapping the specific inductive, resonance, and anisotropic effects to the observed 1 H and 13 C chemical shifts, researchers can confidently validate the outcomes of C(sp 3 )–H oxidation methodologies and ensure the structural integrity of downstream pharmaceutical intermediates.
References
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Title: Iodine-Promoted Controlled and Selective Oxidation of (Aryl)(Heteroaryl)Methanes Source: The Journal of Organic Chemistry, American Chemical Society (ACS) URL: [Link]
